![molecular formula C9H7ClN2O2 B1424184 methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190310-67-8](/img/structure/B1424184.png)
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C7H5ClN2 . It is a member of the pyrrolopyridine family, which are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is characterized by a pyrrolopyridine core, which is a fused ring system consisting of a pyrrole ring and a pyridine ring . The compound also has a chlorine atom at the 3-position and a carboxylate group at the 5-position of the pyrrolopyridine core .
Wissenschaftliche Forschungsanwendungen
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of the fibroblast growth factor receptor (FGFR). Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures : The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .
- Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application as an Immunomodulator
- Scientific Field : Immunology
- Summary of the Application : The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are novel immunomodulators targeting Janus Kinase 3 (JAK3). JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators .
- Methods of Application or Experimental Procedures : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application in Diabetes Treatment
- Scientific Field : Endocrinology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[3,4-c]pyridine derivatives, which have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The efficacy of the present compounds to reduce blood glucose suggests they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Application in Antiviral Therapy
- Scientific Field : Virology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[1,2-a]pyrazine derivatives, which have exhibited antiviral activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited antiviral activities .
Application in Cardiovascular Diseases
- Scientific Field : Cardiology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[3,4-c]pyridine derivatives, which have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The efficacy of the present compounds to reduce blood glucose suggests they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Application in Antibacterial Therapy
- Scientific Field : Microbiology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[1,2-a]pyrazine derivatives, which have exhibited antibacterial activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited antibacterial activities .
Zukünftige Richtungen
Pyrrolopyridines, including “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, are important structural motifs in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrrolopyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the exploration of the structure-activity relationships of these compounds and the development of new therapeutics and agrochemicals .
Eigenschaften
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFXVHXUEKWWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



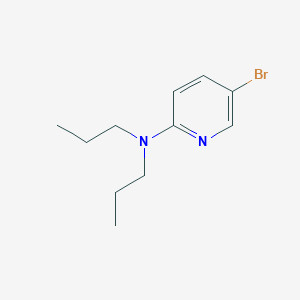
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
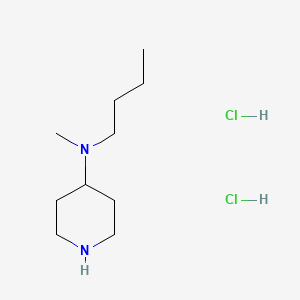
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)
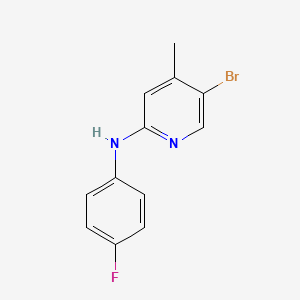
![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)

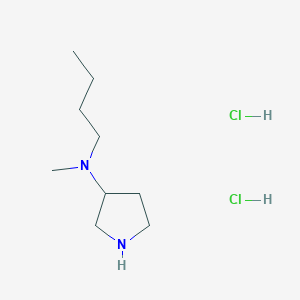
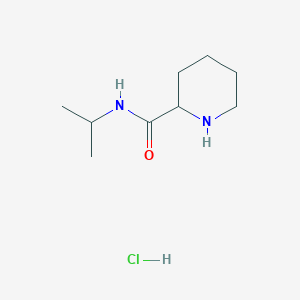
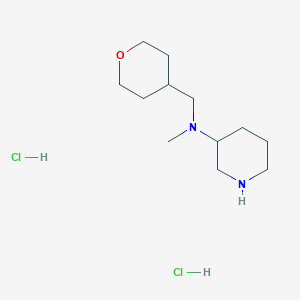
![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)